molecular formula C14H19NO2 B12903250 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL CAS No. 81016-42-4

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL

Cat. No.: B12903250
CAS No.: 81016-42-4
M. Wt: 233.31 g/mol
InChI Key: UDYONFWNEBMVKP-UHFFFAOYSA-N
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Description

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a hexyl group at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 6th position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can lead to a variety of substituted benzoxazole derivatives.

Scientific Research Applications

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL is unique due to the presence of the hexyl and hydroxyl groups, which confer specific chemical properties and biological activities. These structural features make it a valuable compound for various applications in research and industry.

Properties

81016-42-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

5-hexyl-2-methyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C14H19NO2/c1-3-4-5-6-7-11-8-12-14(9-13(11)16)17-10(2)15-12/h8-9,16H,3-7H2,1-2H3

InChI Key

UDYONFWNEBMVKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC(=N2)C

Origin of Product

United States

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